
1,6-Bis(4-nitrophenyl)-1,3,5-hexatriene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Bis(4-nitrophenyl)-1,3,5-hexatriene is an organic compound with the molecular formula C18H12N2O4. It is characterized by the presence of two nitrophenyl groups attached to a hexatriene backbone. This compound is of interest due to its unique photophysical and photochemical properties, making it a subject of study in various scientific fields .
Méthodes De Préparation
The synthesis of 1,6-Bis(4-nitrophenyl)-1,3,5-hexatriene typically involves the reaction of 4-nitrobenzaldehyde with a suitable diene precursor under specific conditions. One common method is the Wittig reaction, where 4-nitrobenzaldehyde reacts with a phosphonium ylide to form the desired hexatriene compound. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran .
Analyse Des Réactions Chimiques
1,6-Bis(4-nitrophenyl)-1,3,5-hexatriene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of dicarboxylic acids.
Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amino derivatives.
Applications De Recherche Scientifique
1,6-Bis(4-nitrophenyl)-1,3,5-hexatriene has several applications in scientific research:
Chemistry: It is used as a model compound to study photophysical and photochemical properties, including fluorescence and isomerization behaviors.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a fluorescent probe in various assays.
Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Mécanisme D'action
The mechanism of action of 1,6-Bis(4-nitrophenyl)-1,3,5-hexatriene involves its interaction with light, leading to the excitation of electrons and subsequent fluorescence emission. The compound’s photophysical properties are influenced by solvent polarity, which affects the Stokes shift and quantum yield. The presence of nitro groups facilitates charge transfer processes, contributing to its unique photochemical behavior .
Comparaison Avec Des Composés Similaires
1,6-Bis(4-nitrophenyl)-1,3,5-hexatriene can be compared with similar compounds such as 1,6-Bis(4-cyanophenyl)-1,3,5-hexatriene. While both compounds share a hexatriene backbone, the presence of different substituents (nitro vs. cyano) results in distinct photophysical properties. For instance, 1,6-Bis(4-cyanophenyl)-1,3,5-hexatriene exhibits solvent-independent fluorescence maxima, whereas this compound shows significant solvent-dependent shifts .
Similar compounds include:
- 1,6-Bis(4-cyanophenyl)-1,3,5-hexatriene
- 1,6-Bis(4-methoxyphenyl)-1,3,5-hexatriene
- 1,6-Bis(4-chlorophenyl)-1,3,5-hexatriene .
Propriétés
Numéro CAS |
34944-33-7 |
|---|---|
Formule moléculaire |
C18H14N2O4 |
Poids moléculaire |
322.3 g/mol |
Nom IUPAC |
1-nitro-4-[(1E,3E,5E)-6-(4-nitrophenyl)hexa-1,3,5-trienyl]benzene |
InChI |
InChI=1S/C18H14N2O4/c21-19(22)17-11-7-15(8-12-17)5-3-1-2-4-6-16-9-13-18(14-10-16)20(23)24/h1-14H/b2-1+,5-3+,6-4+ |
Clé InChI |
OYPMHQIMQGZDHK-CRQXNEITSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/C=C/C=C/C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1C=CC=CC=CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


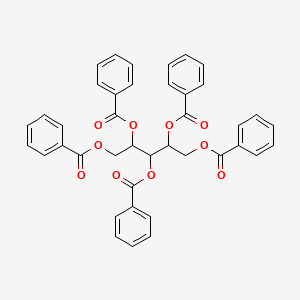
![{[3-(3,4-Dimethylcyclohex-3-en-1-yl)propyl]sulfanyl}benzene](/img/structure/B11944990.png)
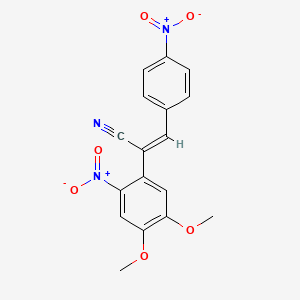
![2-(4-Methoxyphenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine](/img/structure/B11945011.png)
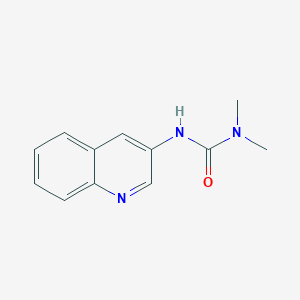
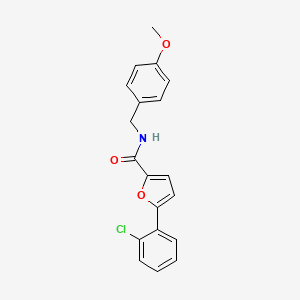


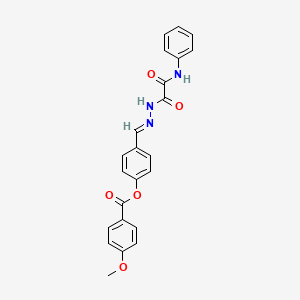
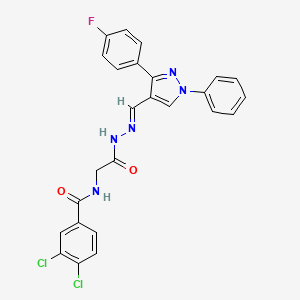

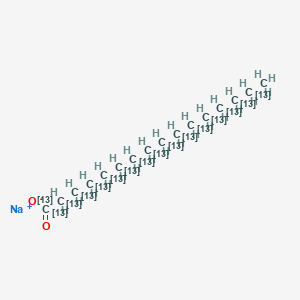
![2-Methoxy-6-{[(4-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B11945057.png)
![[2,2-Dichloro-3-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B11945065.png)
